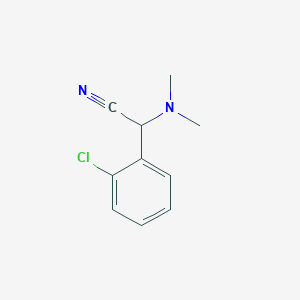
(2-氯苯基)(二甲氨基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(dimethylamino)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include functionalities such as chlorophenyl groups, dimethylamino groups, and acetonitrile moieties. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the behavior of structurally related compounds and their chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles is described under phase-transfer conditions, which could be relevant for synthesizing similar compounds like (2-Chlorophenyl)(dimethylamino)acetonitrile . Additionally, a three-component reaction involving dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid is reported to yield acetamides . These methods could potentially be adapted for the synthesis of (2-Chlorophenyl)(dimethylamino)acetonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2-Chlorophenyl)(dimethylamino)acetonitrile can be complex, with the potential for intramolecular interactions as seen in the hydrolysis product of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile . This suggests that (2-Chlorophenyl)(dimethylamino)acetonitrile may also exhibit interesting structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of structurally similar compounds involve cyclization and rearrangement processes. For example, the cyclization of related acetonitriles leads to chromenes and benzofuranone derivatives . This indicates that (2-Chlorophenyl)(dimethylamino)acetonitrile might also undergo similar cyclization reactions under appropriate conditions, potentially leading to heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Chlorophenyl)(dimethylamino)acetonitrile are not directly reported, the properties of related compounds can provide some insights. The presence of chlorophenyl and acetonitrile groups typically contributes to the polarity and potential hydrogen bonding capabilities of a molecule . The temperature-dependent 1H NMR investigation of a related product suggests that (2-Chlorophenyl)(dimethylamino)acetonitrile may also exhibit temperature-sensitive behavior, which could be relevant for its physical state and solubility .
科学研究应用
氯酚的环境影响和毒理学
氯酚(CPs)是一组已在各种工业应用中广泛使用的化学物质。它们以其在环境中的持久性和对水生生物和人类的潜在毒性作用而闻名。对 CPs(包括 2,4-二氯苯氧乙酸(2,4-D)等化合物)的研究突出了它们的环境归宿、毒性机制以及对人类健康和生态系统的影响。
毒性和机制
研究表明,CPs 会导致氧化应激,从而产生活性氧物质,诱导脂质过氧化和氧化 DNA 损伤。它们还会通过改变成熟的 B 细胞和巨噬细胞数量来影响免疫系统,并可以通过影响激素水平或干扰激素受体来破坏内分泌功能 (Ge 等人,2017)。水生环境尤其面临风险,CPs 在生物体内积累并导致急性和慢性的毒性作用。
环境归宿和降解
关于零价铁(ZVI)和铁基双金属降解 CPs 的研究表明具有高效脱氯的潜力,突出了为这些持久性污染物找到有效修复策略的重要性 (Gunawardana 等人,2011)。
对人类和生态系统健康的影响
CPs 在农业中的广泛使用以及随后在各种环境基质中检测到它们,引发了人们对其对非目标生物(包括人类)的致命影响的担忧。迫切需要进一步研究以了解环境中低水平接触 CPs 的归宿、积累和影响 (伊斯兰等人,2017)。
安全和危害
“(2-Chlorophenyl)(dimethylamino)acetonitrile” is classified as dangerous and harmful if swallowed or comes into contact with skin . It is also classified as a flammable liquid and vapor . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
属性
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSLFYYPSHQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


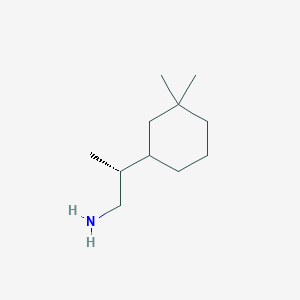

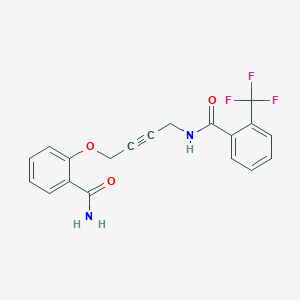

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
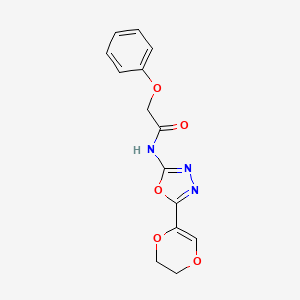
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)
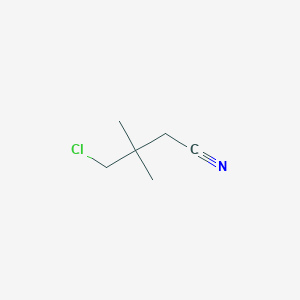
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
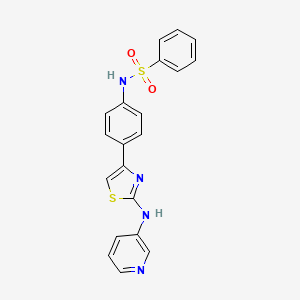
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2521884.png)